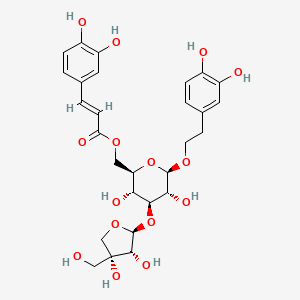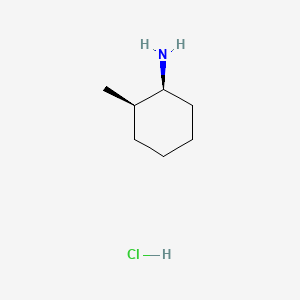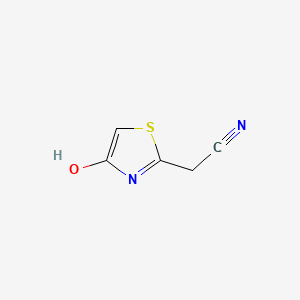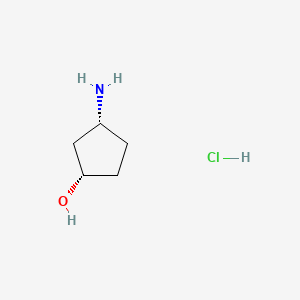
(2-Chloro-6-methoxypyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methoxypyridin-3-yl)methanol (CMP) is a type of organometallic compound that is gaining traction in the scientific research community. This compound has a wide range of applications, from organic synthesis to biochemical and physiological research.
科学的研究の応用
Spectroscopic and Structural Analysis
Structural, vibrational, electronic, and NMR spectral analysis of related pyridine derivatives, such as 3-chloro-6-methoxypyridazine, has been conducted using DFT calculations and various spectroscopic techniques. These studies help in understanding the spectroscopic properties and molecular geometry, which are crucial for designing and interpreting experiments involving (2-Chloro-6-methoxypyridin-3-yl)methanol and similar compounds (S. Vijaya Chamundeeswari, E. James Jebaseelan Samuel, N. Sundaraganesan, 2013).
Crystallography and Protonation Sites
Research on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including derivatives of 6-methoxypyridin-3-yl, provides insights into protonation sites and hydrogen bonding patterns. These findings contribute to the understanding of molecular conformations and intermolecular interactions in crystalline structures, which are relevant for the application of this compound in crystal engineering and drug design (Denise Böck et al., 2021).
Synthesis and Characterisation of Co-crystals
The synthesis and characterization of co-crystals involving derivatives of 6-methoxypyridin-2-yl demonstrate the potential of this compound in forming complex molecular architectures. These studies are fundamental for pharmaceutical science, where co-crystallization can influence drug solubility and stability (M. Percino et al., 2007).
Photochemical Reactions
Investigations into the photo-reorganization of related chloro and alkoxy substituted compounds in methanol reveal pathways for the synthesis of complex organic scaffolds. Such studies offer a green and convenient method for generating novel compounds, which could be applied in the development of pharmaceuticals and agrochemicals using this compound as a precursor (Aarti Dalal et al., 2017).
Catalysis and Oxidation Reactions
The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y, synthesized using derivatives of 3-methoxypyridin-2-yl, showcases the role of this compound in catalysis. Such catalysts are efficient and reusable for the oxidation of primary alcohols and hydrocarbons, highlighting its application in green chemistry and industrial processes (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
特性
IUPAC Name |
(2-chloro-6-methoxypyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVUBTFCQLRCPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)



![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)


![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/no-structure.png)
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)

